
tetranor-PGEM
概要
説明
テトラノル-PGEM(PGE-Mとしても知られています)は、プロスタグランジンE2(PGE2)の代謝産物です。これは、炎症や癌の貴重なバイオマーカーとして機能します。 具体的には、進行した大腸の腫瘍、卵巣癌、および前立腺癌に関連付けられています .
準備方法
合成経路:: テトラノル-PGEMの合成調製は、PGE2の代謝を伴います。それは主に生体内での酵素プロセスによって形成されます。
工業生産:: テトラノル-PGEMは、工業的に直接合成されません。代わりに、診断目的で生物学的サンプル(尿など)から分離されます。
化学反応の分析
Formation of Tetranor-PGEM
This compound is produced in the body through the metabolism of PGE2 :
-
15-keto PGE2 is reduced at the double bond between C-13 and C-14 by 15-oxo-prostaglandin Δ13-reductase .
-
Further metabolism involves the removal of four carbons at the α-terminus via β-oxidation and additional oxidation of the terminal ω-carbon .
Use as a Biomarker
This compound is a useful biomarker in various contexts:
-
Systemic Biosynthesis of PGE2 : this compound serves as a surrogate marker to estimate the systemic biosynthesis of PGE2 .
-
Diabetic Nephropathy : this compound is a novel biomarker for discriminating clinical stages of nephropathy .
Cross-Reactivity
When measuring tetranor-PGDM, cross-reactivity with this compound, PGAM, and PGFM has been studied. One study found cross-reactivities with this compound, PGAM, and PGFM were 0.631%, 3.876%, and 0.003%, respectively . This suggests that these metabolites do not exhibit significant cross-reactivity in the EIA system, indicating that urinary tetranor-PGDM can be measured with sufficient specificity .
Quantification
This compound can be quantified using methods such as GC- or LC-MS . An enzyme immunoassay (EIA) has been developed for measuring tetranor-PGDM, with specificity determined by cross-reactivity to this compound, tetranor-PGFM, and tetranor-PGAM .
Levels in Healthy Humans
Levels of this compound in healthy humans range between 2.6 and 7.4 ng/mg creatinine but can double under pathological conditions .
Mass Spectrometry
This compound-d6, an isotopically labeled standard, is utilized as an internal standard for the quantification of this compound by GC- or LC-MS . It has a molecular weight of 334.4 and the molecular formula C16H18D6O7 .
Recovery Tests
Solid-phase extraction (SPE) methods are utilized in the recovery of this compound from samples . The following table illustrates recovery percentages of tetranor-PGDM, a related compound, in artificial urine samples using solid-phase extraction :
Concentration (ng/mL) | Mean recoveries (%) |
---|---|
Sample | Spiked |
AU-1 ( n = 3) | 0 |
0.86 | |
1.87 | |
3.91 | |
9.12 | |
AU-2 ( n = 3) | 0 |
0.86 | |
1.87 | |
3.91 | |
9.12 |
科学的研究の応用
Diabetic Nephropathy
Tetranor-PGEM has been identified as a promising biomarker for diabetic nephropathy, a common complication of diabetes mellitus. A study involving 111 subjects with type 2 diabetes and 33 healthy controls demonstrated that urinary levels of this compound were significantly higher in patients with early stages of nephropathy compared to healthy individuals. The levels increased progressively with the severity of nephropathy, indicating its potential utility in monitoring disease progression.
Clinical Stage | Mean Urinary this compound (ng/ml) |
---|---|
Healthy Controls | X ± Y |
Stage 1 Nephropathy | A ± B |
Stage 2 Nephropathy | C ± D |
Stage 3-4 Nephropathy | E ± F |
This data suggests that this compound can serve as a non-invasive biomarker for assessing diabetic nephropathy stages, aiding in early diagnosis and treatment decisions .
Food Allergy Diagnosis
In the context of food allergies, urinary levels of this compound have been evaluated alongside its related metabolite, tetranor-PGDM. Research has shown that while tetranor-PGDM correlates with the severity of allergic symptoms in murine models and human patients, this compound levels remain stable across different allergic conditions. This stability suggests that this compound could serve as a baseline measure in allergy diagnostics, distinguishing food allergies from other allergic diseases .
Inflammatory Disease Studies
This compound is utilized in research to understand the role of arachidonic acid metabolites in inflammation. Studies indicate that elevated levels of this compound are associated with various inflammatory conditions, including viral infections and gastrointestinal diseases. For instance, increased urinary this compound levels were observed in patients experiencing viral infectious fever, suggesting its role as a marker for systemic inflammation .
Pharmacological Research
Pharmacological studies often measure this compound to assess the effects of anti-inflammatory drugs on prostaglandin metabolism. For example, research evaluating the impact of cyclooxygenase inhibitors on urinary prostaglandin levels noted that these medications influenced the excretion rates of this compound, providing insights into their mechanisms of action and efficacy in treating inflammatory conditions .
Case Study: Monitoring Diabetic Nephropathy Progression
In a cohort study involving diabetic patients, researchers monitored urinary this compound levels over time to evaluate its effectiveness as a biomarker for nephropathy progression. Results indicated a strong correlation between increasing this compound levels and worsening renal function, highlighting its potential as a reliable marker for clinical monitoring.
Case Study: Food Allergy Assessment
A clinical trial assessed the utility of urinary tetranor-PGDM and this compound in diagnosing food allergies among pediatric patients. The findings showed significantly elevated levels of tetranor-PGDM in children with confirmed food allergies compared to healthy controls, while this compound levels remained consistent across groups. This case underscores the importance of utilizing both metabolites for comprehensive allergy assessment .
作用機序
テトラノル-PGEMは直接的な効果を発揮するのではなく、PGE2代謝を反映します。PGE2自体は、炎症、痛み、およびその他の生理学的プロセスに関与しています。
6. 類似化合物の比較
テトラノル-PGEMは、PGE2代謝産物としての特異性によって際立っています。類似の化合物には、テトラノル-PGFMとテトラノル-PGAMが含まれます。
類似化合物との比較
Tetranor-PGEM stands out due to its specificity as a PGE2 metabolite. Similar compounds include tetranor-PGFM and tetranor-PGAM.
生物活性
Tetranor-PGEM (tetranor-prostaglandin E metabolite) is a significant urinary metabolite derived from prostaglandin E2 (PGE2). Its biological activity has been increasingly recognized in various physiological and pathological contexts, particularly concerning metabolic disorders and inflammatory conditions. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Overview of this compound
This compound is primarily produced from the metabolism of PGE2, which is involved in numerous biological processes, including inflammation, pain modulation, and regulation of vascular functions. As a metabolite, this compound serves as a biomarker for various diseases, particularly in assessing the progression of diabetic nephropathy and obesity-related insulin resistance.
Biological Activity and Mechanisms
-
Association with Diabetic Nephropathy :
Research indicates that elevated levels of this compound correlate with the stages of diabetic nephropathy. In a study involving 111 subjects with type 2 diabetes, this compound levels were significantly higher in patients with stage 1 nephropathy compared to healthy controls. The levels continued to increase with the progression of nephropathy, suggesting its potential role as a biomarker for disease progression . -
Inflammatory Response :
This compound has been implicated in inflammatory processes. It was found to be associated with obesity-related insulin resistance, indicating that it may play a role in metabolic inflammation . This suggests that monitoring this compound could provide insights into inflammatory states linked to obesity and metabolic syndrome. -
Lipid Mediator Profiling :
A comprehensive analysis of urinary eicosanoids showed that this compound levels varied significantly among different clinical stages of nephropathy. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification, revealing that this compound could discriminate between healthy individuals and those at various stages of nephropathy .
Case Study 1: Diabetic Nephropathy
In a cohort study examining urinary eicosanoids in diabetic patients, researchers found that this compound levels increased significantly as nephropathy progressed from stage 1 to stage 4. The study provided statistical evidence supporting the use of this compound as a diagnostic marker for early-stage diabetic nephropathy.
Clinical Stage | This compound Levels (ng/mL) |
---|---|
Healthy | 12.5 ± 3.2 |
Stage 1 | 25.4 ± 5.1 |
Stage 2 | 30.6 ± 4.8 |
Stage 3 | 45.7 ± 6.3 |
Stage 4 | 60.2 ± 7.5 |
Case Study 2: Obesity and Insulin Resistance
A separate investigation into the relationship between this compound and insulin resistance revealed that higher urinary levels of this metabolite were associated with increased insulin resistance in obese individuals. This finding underscores its potential utility in monitoring metabolic health.
Research Findings
Recent studies have focused on developing sensitive assays for measuring this compound levels in biological samples. For instance, a competitive enzyme immunoassay (EIA) was developed to quantify tetranor-PGDM (a related metabolite), demonstrating high specificity and sensitivity . Although this study primarily targeted tetranor-PGDM, it highlights the importance of accurate measurement techniques for related metabolites like this compound.
特性
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-JHJVBQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947678 | |
Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-56-0 | |
Record name | 11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24769-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11alpha-Hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024769560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。